molecular formula C14H20N2 B12316746 (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine

Katalognummer: B12316746
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: NOGOXXJPGYALOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine is a chiral cyclohexanamine derivative featuring an isoindoline substituent at the C2 position. For instance, the synthesis of L4, a related compound, involves reacting 2,2'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde with (1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethanamine . The isoindolinyl group introduces steric bulk and aromaticity, influencing molecular interactions in catalysis or pharmaceutical applications.

Eigenschaften

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGOXXJPGYALOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and isoindoline.

    Reductive Amination: Cyclohexanone undergoes reductive amination with isoindoline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated, acylated, or sulfonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Research indicates that (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine exhibits histone deacetylase (HDAC) inhibitory activity. This property is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. HDAC inhibitors can enhance neuroplasticity and improve cognitive function by modulating gene expression related to neuronal health .

Case Study: Alzheimer's Disease
A study demonstrated that derivatives of isoindoline compounds, including (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine, effectively inhibited acetylcholinesterase (AChE), an enzyme linked to the degradation of acetylcholine in the brain. This inhibition is vital for increasing acetylcholine levels, which are typically reduced in Alzheimer's patients . The synthesized compounds showed IC50 values ranging from 2.1 to 7.4 μM against AChE, indicating strong potential as anti-Alzheimer agents .

Cancer Treatment

The compound has also been evaluated for its anticancer properties. Isoindole derivatives have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity
In vitro studies on isoindole derivatives indicated that they could effectively inhibit the growth of human cancer cell lines such as Caco-2 and HCT-116. The compounds not only demonstrated antiproliferative effects but also induced apoptosis in cancer cells, showcasing their potential as therapeutic agents in oncology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindole derivatives, suggesting that (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine may possess similar effects. Compounds derived from isoindoles have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy
Research findings indicated that certain isoindole derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin, demonstrating their potential as alternative antimicrobial agents .

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

  • Isoindolinyl Derivatives: Demonstrated efficacy in forming stable Schiff bases for coordination polymers, though crystallization challenges are noted .
  • Pyrrolidinyl Analogs : Effective in anion-binding squaramides, with binding constants (Ka) up to 10⁴ M⁻¹ for chloride ions .
  • Synthesis Limitations: Isoindolinyl compounds face scalability issues due to multi-step routes, while phosphino derivatives require inert conditions to prevent oxidation .

Biologische Aktivität

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine can be attributed to its interaction with various biological targets. Notably, it has been studied for its potential role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Therapeutic Applications

Research indicates that (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine may have therapeutic applications in several areas:

  • Cancer Treatment : The compound has shown promise as an anticancer agent by reactivating key oncosuppressors and inducing apoptosis in malignant cells without affecting healthy cells .
  • Neurological Disorders : It may have implications in treating neurodegenerative diseases due to its potential effects on neuronal signaling pathways .
  • Inflammatory Diseases : The compound's HDAC inhibitory action suggests potential applications in autoimmune and inflammatory conditions .

Case Studies and Experimental Data

A series of studies have evaluated the efficacy and safety profile of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine:

  • In Vitro Studies : Cell line studies demonstrated that the compound effectively inhibits cell proliferation in various cancer types, including leukemia and solid tumors. At concentrations around 10 µM, significant reductions in cell viability were observed .
  • In Vivo Studies : Animal model experiments indicated that treatment with (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine resulted in reduced tumor growth rates compared to control groups. The compound was well-tolerated with minimal adverse effects noted during the trials .
  • Mechanistic Insights : Molecular docking studies revealed that (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine binds effectively to the active site of HDAC enzymes, suggesting a competitive inhibition mechanism .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
HDAC InhibitionReactivates tumor suppressor genes
Neuroprotective EffectsPotential role in neurodegenerative disease management
Anti-inflammatory PropertiesUseful in treating autoimmune diseases

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine?

The enantioselective synthesis of this compound can be achieved via β-amino acid intermediates. For example, Barton decarboxylation of (1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid yields chiral tertiary amines in 50% yield with 90% overall efficiency from methylcyclohexene carboxylate precursors. This method minimizes racemization and ensures stereochemical fidelity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemistry. SHELX software (e.g., SHELXL, SHELXS) enables refinement of crystallographic parameters, with mean C–C bond length deviations <0.006 Å and R-factors <0.046. Complementary NMR (1H/13C) and chiral HPLC validate purity and configuration .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Detailed documentation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) is critical. For example, specifies using anhydrous solvents and controlled inert atmospheres to prevent side reactions. Batch-to-batch consistency can be monitored via TLC and mass spectrometry .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational modeling for this compound’s conformation?

Discrepancies may arise from dynamic effects (e.g., cyclohexane ring puckering). Refinement with SHELXL using restraints for bond lengths/angles and anisotropic displacement parameters improves accuracy. Cross-validation against DFT-optimized geometries (e.g., B3LYP/6-31G*) identifies steric or electronic biases .

Q. How does the chiral cyclohexanamine scaffold influence catalytic activity in asymmetric aldol reactions?

The isoindolin-2-yl group enhances steric bulk, favoring transition-state control in aldol reactions. Studies on analogous tertiary amines show that substituents at the 4-methylbenzyl position modulate enantioselectivity (up to 90% ee). Mechanistic studies via kinetic isotope effects (KIEs) and in situ FTIR reveal rate-limiting C–C bond formation .

Q. What experimental approaches address low yields in multi-step syntheses of this compound?

Optimizing protecting groups (e.g., switching from benzyl to tosyl) improves intermediate stability. Flow chemistry can enhance efficiency in decarboxylation steps by reducing reaction times. Design of Experiments (DoE) methods identify critical factors (e.g., pH, temperature) for yield maximization .

Q. How can researchers reconcile conflicting NMR and X-ray data for proton environments in derivatives?

Dynamic averaging in solution (e.g., chair-chair flipping of cyclohexane) may obscure NMR signals. Variable-temperature NMR (VT-NMR) and NOESY experiments detect conformational exchange. SC-XRD provides static snapshots; combining both methods clarifies solution vs. solid-state behavior .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXTL for high-resolution data (d-spacing <1.0 Å) to resolve disorder. Apply Hirshfeld atom refinement (HAR) for hydrogen atom positioning in polar bonds .
  • Stereochemical Analysis : Compare experimental optical rotation with calculated values (e.g., via Gaussian 16) to validate enantiopurity .
  • Catalytic Screening : Employ High-Throughput Experimentation (HTE) with automated liquid handlers to test >100 ligand-catalyst combinations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.